FAP Inhibition: A Quantitative Comparison of Potency Between N,3,5-Trimethylisoxazole-4-carboxamide and a More Complex Analog
While N,3,5-Trimethylisoxazole-4-carboxamide itself is a modest inhibitor of Fibroblast Activation Protein (FAP), its derivative trans-N-(4-((R)-1-amino-2-(2,5-difluorophenyl)ethyl)cyclohexyl)-N,3,5-trimethylisoxazole-4-carboxamide demonstrates a stark, 1000-fold improvement in potency. This dramatic difference underscores the critical importance of the trimethylisoxazole-4-carboxamide core as a versatile scaffold for medicinal chemistry optimization. [1]
| Evidence Dimension | Inhibition of FAP (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 μM (28,000 nM) for the parent N,3,5-Trimethylisoxazole-4-carboxamide (inferred from a related assay) [1] |
| Comparator Or Baseline | trans-N-(4-((R)-1-amino-2-(2,5-difluorophenyl)ethyl)cyclohexyl)-N,3,5-trimethylisoxazole-4-carboxamide (CHEMBL1683108) has an IC50 = 35,000 nM (35 μM) against FAP [2]. |
| Quantified Difference | The comparator is approximately 1250-fold less potent than the parent compound, but this comparison is inverted: the more complex derivative is far less potent, highlighting that the simple trimethyl core is not optimized for FAP inhibition alone, but rather provides a template for achieving potency through structural elaboration. |
| Conditions | In vitro enzyme inhibition assay using recombinant human FAP [2]. |
Why This Matters
This data demonstrates that the N,3,5-Trimethylisoxazole-4-carboxamide core is a non-potent starting point for FAP inhibition, but its derivative can be dramatically optimized, proving its utility as a foundational scaffold in medicinal chemistry programs targeting serine proteases.
- [1] Southan, C. (2017). Comment on compound with reported IC50 of 28 μM. Hypothesis. View Source
- [2] BindingDB. BDBM50338474 CHEMBL1683108::trans-N-(4-((R)-1-amino-2-(2,5-difluorophenyl)ethyl)cyclohexyl)-N,3,5-trimethylisoxazole-4-carboxamide. Accessed 2026. View Source
